2-(Benzyloxy)-4-nitroaniline
Overview
Description
2-(Benzyloxy)-4-nitroaniline is an organic compound with the molecular formula C13H12N2O3 It is characterized by the presence of a benzyloxy group attached to the second position of an aniline ring, which also bears a nitro group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-nitroaniline typically involves the nitration of 2-(Benzyloxy)aniline. The process can be summarized as follows:
Nitration Reaction: 2-(Benzyloxy)aniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the para position relative to the amino group.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and minimize side reactions. The reaction mixture is then neutralized, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Nitration: Utilizing continuous flow reactors to ensure efficient mixing and temperature control.
Purification: Employing large-scale crystallization and filtration techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium ethoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: 2-(Benzyloxy)-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Benzyloxybenzoic acid or benzyloxybenzaldehyde.
Scientific Research Applications
2-(Benzyloxy)-4-nitroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-nitroaniline depends on its specific application
Reduction Reactions: The nitro group undergoes a stepwise reduction to form an amino group, involving the formation of nitroso and hydroxylamine intermediates.
Substitution Reactions: The benzyloxy group can be displaced by nucleophiles through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex.
Comparison with Similar Compounds
2-(Benzyloxy)aniline: Lacks the nitro group, making it less reactive in certain chemical transformations.
4-Nitroaniline: Lacks the benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)-4-chloroaniline: Contains a chloro group instead of a nitro group, leading to different reactivity patterns.
Uniqueness: 2-(Benzyloxy)-4-nitroaniline is unique due to the presence of both benzyloxy and nitro groups, which confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
4-nitro-2-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQGZCBYVALOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379699 | |
Record name | 2-(benzyloxy)-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25945-96-4 | |
Record name | 2-(benzyloxy)-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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